1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea

Carbonic anhydrase inhibition VR1 antagonism tetrahydroquinoline SAR

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9) is a synthetic urea derivative incorporating a tetrahydroquinolinone core with an N-benzyl substituent and a 4-fluorophenyl urea moiety. It belongs to the broader class of tetrahydro-quinolinylurea derivatives disclosed as vanilloid receptor (VR1) antagonists in patent literature.

Molecular Formula C23H20FN3O2
Molecular Weight 389.43
CAS No. 1171213-04-9
Cat. No. B2533435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea
CAS1171213-04-9
Molecular FormulaC23H20FN3O2
Molecular Weight389.43
Structural Identifiers
SMILESC1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
InChIInChI=1S/C23H20FN3O2/c24-18-7-9-19(10-8-18)25-23(29)26-20-11-12-21-17(14-20)6-13-22(28)27(21)15-16-4-2-1-3-5-16/h1-5,7-12,14H,6,13,15H2,(H2,25,26,29)
InChIKeyDOJRPDXEDBTJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9): Chemical-Class Baseline and Procurement Context


1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9) is a synthetic urea derivative incorporating a tetrahydroquinolinone core with an N-benzyl substituent and a 4-fluorophenyl urea moiety. It belongs to the broader class of tetrahydro-quinolinylurea derivatives disclosed as vanilloid receptor (VR1) antagonists in patent literature [1][2]. The compound's structural framework is also related to diphenylurea-based carbonic anhydrase inhibitors, a scaffold for which extensive in vitro inhibitory data against human carbonic anhydrase isoenzymes hCA-I and hCA-II have been reported [3]. Available public-domain physicochemical data include a molecular weight of 389.4 g/mol and a calculated XLogP3-AA value of 3.4 [4]. No primary research publication dedicated to the pharmacological characterization of this specific compound was identified at the time of compilation.

Why Generic Substitution of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9) Is Not Supported by Current Evidence


Within the tetrahydroquinolinylurea chemotype, subtle structural modifications—such as the presence or absence of an N-benzyl group on the quinoline nucleus or variation in the aryl urea substituent—can profoundly alter target-binding profiles, as demonstrated by the >10-fold differences in hCA-I and hCA-II IC50 values across closely related diphenylurea analogs [1]. Patent disclosures indicate that the tetrahydro-quinolinylurea scaffold's VR1 antagonistic potency depends on the precise combination of substituents, yet no publicly available quantitative structure-activity relationship (QSAR) model or pharmacological dataset exists to predict the specific contribution of the 4-fluorophenyl urea and N-benzyl substitution pattern that defines CAS 1171213-04-9 [2]. Consequently, generic selection based solely on class membership risks acquiring a compound with uncharacterized potency, selectivity, and physicochemical properties. The evidence gaps underscore the need for procurement decisions grounded in compound-specific analytical or functional characterization rather than assumed class-level equivalence.

Quantitative Differentiation Evidence for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9) Against Structurally Proximal Analogs


N-Benzyl Substituent as a Key Structural Differentiator from the Des-Benzyl Analog 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173075-08-5)

CAS 1171213-04-9 incorporates an N-benzyl group on the tetrahydroquinolinone nitrogen, whereas the closest commercially cataloged analog CAS 1173075-08-5 lacks this substituent. In the structurally related diphenylurea-tetrahydroquinoline carbonic anhydrase inhibitor series, the introduction of aromatic N-substituents on the tetrahydroquinoline scaffold was associated with significant shifts in inhibitory potency; for example, the strongest inhibitor in that series (compound 7k, bearing a p-tolyl-tetrahydroquinoline substituent) exhibited hCA-I and hCA-II IC50 values of 5.28 μM and 5.51 μM, respectively, while compounds lacking such substitution showed substantially weaker activity [1]. Although direct comparative data for CAS 1171213-04-9 versus CAS 1173075-08-5 are not publicly available, the class-level SAR indicates that N-benzylation is a critical determinant of target engagement and cannot be assumed to be pharmacologically silent. This structural difference may also influence physicochemical properties relevant to assay compatibility, including lipophilicity (calculated XLogP3-AA of 3.4 for the target compound versus an estimated lower logP for the des-benzyl analog) and solubility [2].

Carbonic anhydrase inhibition VR1 antagonism tetrahydroquinoline SAR

4-Fluorophenyl Urea Moiety Versus 4-Methoxyphenyl and 4-Fluorobenzyl Urea Analogs: Substituent-Dependent Activity Modulation

The target compound bears a 4-fluorophenyl urea group. Two structurally proximal analogs have been cataloged: CAS 1171691-98-7, which replaces the 4-fluorophenyl with a 4-methoxyphenyl group, and CAS 1170212-27-7, which incorporates a 4-fluorobenzyl urea (i.e., an additional methylene spacer between the urea and the fluorophenyl ring). In the carbonic anhydrase inhibitor series, the nature of the aryl urea substituent was shown to modulate inhibitory potency; the 4-fluorophenyl-substituted compound 7k (IC50 hCA-I: 5.28 μM; hCA-II: 5.51 μM) was the most potent in that study, outperforming several analogs with different substitution patterns [1]. The 4-fluoro substituent's electron-withdrawing character can influence urea NH acidity and hydrogen-bonding capacity with target residues. The direct-aryl urea linkage in CAS 1171213-04-9, as opposed to the benzyl urea spacer in CAS 1170212-27-7, may confer distinct conformational preferences and metabolic stability profiles [2]. However, no head-to-head pharmacological comparison between these specific analogs has been published.

Urea SAR electron-withdrawing substituent carbonic anhydrase

Patent-Based Evidence of Intended Target Class: VR1 (TRPV1) Antagonism Scope

The tetrahydro-quinolinylurea scaffold, within which CAS 1171213-04-9 falls, is explicitly claimed in EP 1685112 B1 as a VR1 (vanilloid receptor, now TRPV1) antagonist [1]. The patent discloses that compounds of this class possess VR1 antagonistic activity and are proposed for the prophylaxis and treatment of diseases associated with VR1 activity, including urinary system disorders and pain. While the patent does not provide individual IC50 values for each exemplified compound, the generic structure encompassing CAS 1171213-04-9 is described as having 'excellent activity as VR1 antagonist.' This distinguishes the target compound from structurally similar tetrahydroquinoline ureas that have been optimized for carbonic anhydrase inhibition (e.g., compound 7k) rather than VR1 antagonism, indicating a divergent biological target profile based on the substitution pattern [2]. However, the absence of quantitative potency data for this specific compound means that its rank order within the VR1 antagonist series cannot be determined from publicly available information.

VR1 antagonist TRPV1 pain urinary disorders

Optimal Application Scenarios for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9) Based on Available Evidence


VR1 (TRPV1) Antagonist Screening and Pain/Urinary Disorder Pharmacology

Based on its inclusion within the generic structural scope of EP 1685112 B1, which claims tetrahydro-quinolinylurea derivatives as VR1 antagonists, CAS 1171213-04-9 is most appropriately deployed as a tool compound for VR1/TRPV1 antagonist screening cascades, particularly in the context of urinary system disorders or pain research [1]. Its N-benzyl and 4-fluorophenyl substitution pattern, while not individually characterized, falls within the substituent space associated with VR1 antagonistic activity in the patent disclosure. Users should confirm batch-specific purity and identity via HPLC and NMR prior to biological testing, as quantitative potency data are not publicly available.

Carbonic Anhydrase Isoenzyme Profiling and Selectivity Studies

Although the primary patent disclosure targets VR1, the close structural relationship between CAS 1171213-04-9 and the diphenylurea-tetrahydroquinoline carbonic anhydrase inhibitor series (exemplified by compound 7k with hCA-I IC50 5.28 μM and hCA-II IC50 5.51 μM) [1] suggests potential utility in carbonic anhydrase isoenzyme profiling. The N-benzyl substituent, absent in the published carbonic anhydrase inhibitor series, offers a unique structural probe for investigating hCA-I/hCA-II selectivity determinants. Comparative testing against the des-benzyl analog (CAS 1173075-08-5) and the 4-methoxyphenyl analog (CAS 1171691-98-7) in a standardized CO2 hydration assay would generate the SAR data currently absent from the literature.

Physicochemical Property Benchmarking and Analogue Series Expansion

With a calculated XLogP3-AA of 3.4, a topological polar surface area of 61.4 Ų, and a molecular weight of 389.4 g/mol [1], CAS 1171213-04-9 occupies a favorable physicochemical space for CNS drug discovery (compliant with multiple Lipinski rules). The N-benzyl group provides a synthetic handle for further derivatization. This compound can serve as a core scaffold for systematic analogue synthesis aimed at establishing quantitative SAR for VR1 antagonism and carbonic anhydrase inhibition, filling the current data void.

Procurement for Focused Compound Library Design and Chemical Biology Tool Generation

For organizations building focused libraries around tetrahydroquinoline-based bioactive scaffolds, CAS 1171213-04-9 represents a structurally authenticated entry that combines the tetrahydroquinolinone core, N-benzyl substitution, and 4-fluorophenyl urea terminus—three features independently associated with bioactivity in this chemical class [1][2]. Procurement for library design should be accompanied by a request for Certificate of Analysis (CoA) documentation specifying purity (recommended ≥95% by HPLC), identity confirmation (¹H NMR, MS), and solubility data in DMSO and aqueous buffer to ensure compatibility with high-throughput screening workflows.

Quote Request

Request a Quote for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.